3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane
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Overview
Description
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound contains silicon, oxygen, and carbon atoms arranged in a specific configuration, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with various reagents. One notable method includes the reaction with N-benzyltriphenylphosphinimine, which yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions, which can attack the silicon or germanium atoms in the compound, leading to the loss of isoprene or butadiene . The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include 1,3-butadiene and various disilacyclohexanes, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a subject of interest in the study of silicon-based life forms.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. For example, the reaction with N-benzyltriphenylphosphinimine involves the formation of dimethylsilanone, which then reacts with 2,2-dimethyl-4-vinylsilaoxetane . This mechanism highlights the compound’s reactivity and potential for forming complex products.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane
- 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- 2,7-Dimethyl-2,3:7,8-diepoxy-5-spiro[4.4]nonane
Uniqueness
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is unique due to its specific arrangement of silicon, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form complex products makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
92477-68-4 |
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Molecular Formula |
C8H16O3Si |
Molecular Weight |
188.30 g/mol |
IUPAC Name |
3,3-diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16O3Si/c1-3-9-12(10-4-2)5-7-8(6-12)11-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
OERGSTIXJWIKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(CC2C(C1)O2)OCC |
Origin of Product |
United States |
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